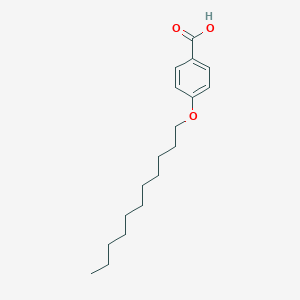

4-(Undecyloxy)benzoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-undecoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-15-21-17-13-11-16(12-14-17)18(19)20/h11-14H,2-10,15H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJZHJHZOUISSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333908 | |

| Record name | 4-Undecyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15872-44-3 | |

| Record name | 4-(Undecyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15872-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Undecyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Undecyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 4-(Undecyloxy)benzoic acid, a valuable intermediate in the synthesis of liquid crystals, pharmaceuticals, and other advanced materials. The focus is on the selection of starting materials and detailed experimental protocols, supported by quantitative data and workflow visualizations.

Core Synthetic Strategy: Williamson Ether Synthesis

The most prevalent and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, the synthesis can be approached via two primary pathways, differing in the choice of the phenolic starting material.

Primary Synthetic Pathways:

-

Route A (One-Step Synthesis): Direct O-alkylation of 4-hydroxybenzoic acid with an undecyl halide.

-

Route B (Two-Step Synthesis): Protection of the carboxylic acid functionality of 4-hydroxybenzoic acid as an ester, followed by O-alkylation and subsequent hydrolysis to yield the final product.

The choice between these routes often depends on the desired purity, potential side reactions, and the scalability of the synthesis.

Logical Workflow of Synthetic Routes

Caption: Synthetic pathways to this compound.

Starting Materials and Reagents

The selection of appropriate starting materials is critical for a successful synthesis with high yield and purity.

Table 1: Key Starting Materials and Reagents

| Material | Structure | Role | Considerations |

| 4-Hydroxybenzoic Acid | C₇H₆O₃ | Phenolic substrate | Commercially available. Can be synthesized via the Kolbe-Schmitt reaction. |

| Methyl 4-hydroxybenzoate | C₈H₈O₃ | Protected phenolic substrate | Often preferred to avoid side reactions at the carboxylic acid group. |

| Ethyl 4-hydroxybenzoate | C₉H₁₀O₃ | Protected phenolic substrate | Similar to the methyl ester, offering good protection of the carboxylic acid. |

| 1-Bromoundecane | C₁₁H₂₃Br | Alkylating agent | A common choice for the undecyl group source due to its reactivity. |

| 1-Iodoundecane | C₁₁H₂₃I | Alkylating agent | More reactive than 1-bromoundecane but also more expensive. |

| Potassium Carbonate | K₂CO₃ | Base | A common and effective base for deprotonating the phenolic hydroxyl group. |

| Sodium Hydroxide | NaOH | Base/Hydrolysis reagent | A strong base used for deprotonation and for the hydrolysis of the ester in the two-step synthesis. |

| Ethanol | C₂H₅OH | Solvent/Reagent | A common solvent for the Williamson ether synthesis and a reagent for forming the ethyl ester. |

| Dimethylformamide (DMF) | C₃H₇NO | Solvent | A polar aprotic solvent that can accelerate Sₙ2 reactions. |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Route A: One-Step Williamson Ether Synthesis

This protocol outlines the direct alkylation of 4-hydroxybenzoic acid.

Experimental Workflow for One-Step Synthesis

Caption: Workflow for the one-step synthesis of this compound.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxybenzoic acid (1.0 eq) and potassium carbonate (2.0 eq) in a mixture of ethanol and water.

-

To the stirred solution, add 1-bromoundecane (1.1 eq).

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly acidify the mixture with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Dry the purified crystals under vacuum.

Route B: Two-Step Synthesis via Esterification and Hydrolysis

This route involves the protection of the carboxylic acid as an ester, followed by etherification and deprotection.

Experimental Workflow for Two-Step Synthesis

Caption: Workflow for the two-step synthesis of this compound.

Protocol:

Step 1: Synthesis of Ethyl 4-(Undecyloxy)benzoate

-

In a round-bottom flask, dissolve ethyl 4-hydroxybenzoate (1.0 eq) and potassium carbonate (1.5 eq) in dimethylformamide (DMF).

-

Add 1-bromoundecane (1.2 eq) to the mixture.

-

Heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude ethyl 4-(undecyloxy)benzoate, which can be purified by column chromatography if necessary.

Step 2: Hydrolysis of Ethyl 4-(Undecyloxy)benzoate

-

Dissolve the crude ethyl 4-(undecyloxy)benzoate from the previous step in a solution of sodium hydroxide (2.0 eq) in ethanol/water.[1][2]

-

Reflux the mixture for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).[1][2]

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and acidify with concentrated hydrochloric acid to precipitate the this compound.

-

Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to yield the pure product.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of 4-alkoxybenzoic acids, which are analogous to the synthesis of this compound.

Table 2: Comparison of Synthetic Routes and Yields

| Route | Starting Materials | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| A (One-Step) | 4-Hydroxybenzoic Acid, 1-Bromoundecane | K₂CO₃ | Ethanol/Water | Reflux | 6-8 | 70-85 |

| B (Two-Step) | Ethyl 4-Hydroxybenzoate, 1-Bromoundecane | K₂CO₃ | DMF | 80-90 | 4-6 | 85-95 (overall) |

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Conclusion

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis. The choice between a one-step or a two-step approach depends on the specific requirements of the research or development process. The two-step synthesis, involving the protection of the carboxylic acid as an ester, generally offers higher yields and a cleaner reaction profile, making it a preferred method for obtaining high-purity material. Careful selection of starting materials, base, and solvent, along with optimization of reaction conditions, are key to a successful and efficient synthesis.

References

An In-depth Technical Guide to the Purification of 4-(Undecyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purification methodologies for 4-(Undecyloxy)benzoic acid, a key intermediate in the synthesis of various organic materials, including liquid crystals and pharmaceuticals. The purification of this long-chain alkoxybenzoic acid is critical to ensure the desired physicochemical properties and to meet the stringent purity requirements for its applications. This document details established purification protocols, including recrystallization and column chromatography, supported by quantitative data and procedural diagrams.

Core Purification Strategies

The primary impurities in crude this compound typically arise from the synthetic process, and may include unreacted starting materials such as 4-hydroxybenzoic acid and 1-bromoundecane, as well as side-products from the Williamson ether synthesis. The choice of purification method depends on the nature and quantity of these impurities, with recrystallization and column chromatography being the most prevalent and effective techniques.

Data Summary of Purification Parameters

The following table summarizes key quantitative data related to the purification and characterization of this compound and its close homologs, providing a comparative reference for researchers.

| Parameter | This compound | 4-(Decyloxy)benzoic Acid | 4-(Dodecyloxy)benzoic Acid |

| Purification Method | Recrystallization, Column Chromatography | Recrystallization | Column Chromatography |

| Recrystallization Solvent | Ethanol/Water, Acetic Acid | Not Specified | Not Applicable |

| Column Chromatography Eluent | Chloroform | Not Applicable | Chloroform |

| Typical Purity (Post-Purification) | >98% | >99% | >99% |

| Melting Point (°C) | 94-138[1] | 95-97 | 99-101 |

Experimental Protocols

Recrystallization of this compound

Recrystallization is a widely used technique for the purification of solid organic compounds based on their differential solubility in a given solvent at varying temperatures. For this compound, a mixed solvent system is often employed to achieve optimal purification.

Materials:

-

Crude this compound

-

Ethanol (95%)

-

Deionized water

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Büchner funnel and flask

-

Filter paper

-

Glass stirring rod

Procedure:

-

Dissolution: In a 250 mL Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 95% ethanol. Heat the mixture gently on a heating mantle or hot plate and stir continuously until the solid is completely dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a separate Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the insoluble materials.

-

Inducing Crystallization: To the hot, clear ethanolic solution, add hot deionized water dropwise with continuous stirring until the solution becomes faintly turbid. This indicates the saturation point has been reached.

-

Redissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

-

Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage the formation of larger, purer crystals, the flask can be insulated to slow the cooling process. Subsequently, place the flask in an ice bath to maximize the yield of the precipitate.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove residual solvent.

Column Chromatography of this compound

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. For this compound, silica gel is a suitable stationary phase, and a non-polar solvent can be used as the mobile phase. This method is particularly useful for removing impurities with polarities similar to the target compound.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Chloroform (or a less toxic alternative like dichloromethane/heptane mixture)

-

Chromatography column

-

Cotton or glass wool

-

Sand

-

Collection flasks or test tubes

Procedure:

-

Column Packing: Prepare a slurry of silica gel in chloroform and carefully pour it into the chromatography column plugged with cotton or glass wool. Allow the silica gel to settle, ensuring a uniform and bubble-free packing. Add a thin layer of sand on top of the silica gel bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of chloroform. Carefully load the sample solution onto the top of the silica gel column.

-

Elution: Begin eluting the column with chloroform, collecting the fractions in separate flasks or test tubes.

-

Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

-

Drying: Dry the purified product under vacuum to remove any remaining solvent.

Process Visualization

To aid in the understanding of the purification workflows, the following diagrams have been generated using the DOT language.

References

Spectroscopic Profile of 4-(Undecyloxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Undecyloxy)benzoic acid, a molecule of interest in materials science and liquid crystal research. The following sections detail its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Chemical Formula: C₁₈H₂₈O₃

-

Molecular Weight: 292.41 g/mol

-

CAS Number: 15872-44-3

-

Chemical Structure:

/ | | C=C-O-(CH₂)₁₀-CH₃ \ / C

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.5 - 12.0 | br s | 1H | -COOH |

| 7.95 | d | 2H | Aromatic CH (ortho to COOH) |

| 6.90 | d | 2H | Aromatic CH (ortho to -O) |

| 4.02 | t | 2H | -O-CH₂- |

| 1.78 | p | 2H | -O-CH₂-CH₂- |

| 1.45 - 1.25 | m | 16H | -(CH₂)₈- |

| 0.88 | t | 3H | -CH₃ |

d: doublet, t: triplet, p: pentet, m: multiplet, br s: broad singlet

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | -COOH |

| 163.0 | Aromatic C-O |

| 132.0 | Aromatic CH (ortho to COOH) |

| 122.0 | Aromatic C-COOH |

| 114.5 | Aromatic CH (ortho to -O) |

| 68.5 | -O-CH₂- |

| 31.9 - 22.7 | -(CH₂)₉- |

| 14.1 | -CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: FTIR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 - 2850 | Strong | C-H stretch (aliphatic) |

| 3000 - 3300 | Broad | O-H stretch (carboxylic acid) |

| 1680 | Strong | C=O stretch (carboxylic acid) |

| 1605, 1580 | Medium | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (aryl ether) |

| 1170 | Strong | C-O stretch (carboxylic acid) |

| 920 | Broad | O-H bend (out-of-plane, dimer) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 292 | 100 | [M]⁺ (Molecular ion) |

| 275 | 45 | [M - OH]⁺ |

| 247 | 20 | [M - COOH]⁺ |

| 137 | 85 | [HO-C₆H₄-CO]⁺ |

| 121 | 95 | [HO-C₆H₄-O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analyses. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans were necessary due to the lower natural abundance of the ¹³C isotope.

FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The FTIR spectrum was recorded using a PerkinElmer Spectrum Two or a similar spectrometer equipped with an ATR accessory.

-

Data Acquisition: The spectrum was collected in the range of 4000-400 cm⁻¹ by co-adding 16 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Mass spectra were obtained using a mass spectrometer with an Electron Ionization (EI) source.

-

Data Acquisition: The sample was introduced into the ion source, and the resulting ions were separated by a mass analyzer and detected. The mass-to-charge ratio (m/z) of the ions was recorded.

Data Interpretation and Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Unveiling the Solid-State Architecture of 4-(Undecyloxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of 4-(Undecyloxy)benzoic acid, a molecule of interest in materials science and pharmaceutical research. While a definitive single-crystal X-ray structure for this specific compound is not publicly available, this document leverages crystallographic data from its homologous series to present a representative molecular and supramolecular architecture. The experimental protocols for synthesis and structural determination, crucial for such analyses, are also detailed herein.

Molecular and Crystal Structure Overview

This compound belongs to the homologous series of p-n-alkoxybenzoic acids. A cardinal structural feature of these compounds in the solid state is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties of two molecules.[1][2] This robust supramolecular synthon dictates the primary packing arrangement in the crystal lattice. The long undecyloxy chain influences the overall packing, often leading to layered structures.

Although specific crystallographic data for this compound is not available, studies on its homologs, such as p-n-hexoxybenzoic acid and p-n-octoxybenzoic acid, provide significant insights into its likely crystal packing.[1] These studies reveal that the alkyl chains typically adopt an all-trans extended conformation. The molecules arrange themselves into stacked layers of hydrogen-bonded dimers.

Representative Crystallographic Data

The following tables summarize the crystallographic data for a representative homolog, p-n-octoxybenzoic acid, which is expected to share significant structural similarities with this compound.[1]

Table 1: Crystal Data and Structure Refinement for p-n-Octoxybenzoic Acid [1]

| Parameter | Value |

| Empirical Formula | C₁₅H₂₂O₃ |

| Formula Weight | 250.33 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 13.442(4) |

| b (Å) | 4.869(2) |

| c (Å) | 12.192(2) |

| α (°) | 88.58(2) |

| β (°) | 116.76(2) |

| γ (°) | 88.91(2) |

| Volume (ų) | 709.8 |

| Z | 2 |

Table 2: Selected Bond Lengths for p-n-Octoxybenzoic Acid (Å) [1]

| Bond | Length (Å) |

| C(carboxyl) - O(hydroxyl) | 1.314 |

| C(carboxyl) = O(carbonyl) | 1.216 |

| C(aromatic) - C(carboxyl) | 1.481 |

| C(aromatic) - O(ether) | 1.363 |

| O(ether) - C(alkyl) | 1.435 |

Table 3: Hydrogen Bond Geometry for p-n-Octoxybenzoic Acid (Å, °) [1]

| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

| O—H···O | - | - | 2.646 | - |

Note: D = Donor atom, A = Acceptor atom. Hydrogen atom positions were not explicitly determined in the referenced study but are inferred from the O···O distance.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of p-n-alkoxybenzoic acids is through the Williamson ether synthesis.

Materials:

-

p-Hydroxybenzoic acid

-

1-Bromoundecane

-

Potassium hydroxide (KOH)

-

Methanol

-

Hydrochloric acid (HCl)

-

Ethanol or acetic acid for recrystallization

Procedure:

-

Dissolve p-Hydroxybenzoic acid (0.1 mole), 1-bromoundecane (0.12 mole), and KOH (0.25 mole) in 100 ml of methanol.

-

Reflux the reaction mixture for 7 to 8 hours.

-

Add a 10% aqueous KOH solution (20 ml) and continue refluxing for an additional two hours to ensure the hydrolysis of any ester byproducts.

-

After cooling the solution, acidify it with HCl to precipitate the crude this compound.

-

Filter the precipitate and wash with water.

-

Purify the product by recrystallization from ethanol or acetic acid to obtain the final product.

Crystal Structure Determination

The determination of the crystal structure of a small organic molecule like this compound is typically achieved through single-crystal X-ray diffraction.[3]

1. Crystallization:

-

High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.

2. Data Collection:

-

A suitable single crystal is mounted on a goniometer.[3]

-

The crystal is placed in a monochromatic X-ray beam.

-

The diffraction pattern is collected on a detector as the crystal is rotated.[4]

3. Data Processing and Structure Solution:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.[4]

-

The integrated intensities of the reflections are used to solve the phase problem and generate an initial electron density map.

-

An initial molecular model is built into the electron density map.

4. Structure Refinement:

-

The atomic positions and thermal parameters of the model are refined against the experimental data using least-squares methods to achieve the best possible fit.[5]

Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule.

References

An In-depth Technical Guide to the Thermal Properties of 4-(Undecyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Undecyloxy)benzoic acid is a thermotropic liquid crystal, a class of materials that exhibit intermediate phases of matter, known as mesophases, between the solid and isotropic liquid states. These mesophases are characterized by a degree of molecular order, granting them unique optical and physical properties. The thermal behavior of this compound is of significant interest for its potential applications in various fields, including drug delivery systems, display technologies, and advanced materials science. This technical guide provides a comprehensive overview of the thermal properties of this compound, detailing its phase transitions, thermal stability, and the experimental protocols used for their characterization.

Thermal Properties and Phase Transitions

The thermal behavior of this compound is characterized by a series of phase transitions upon heating and cooling. These transitions correspond to changes in the molecular arrangement, from a highly ordered crystalline solid to a disordered isotropic liquid, through intermediate liquid crystalline phases. The primary techniques used to elucidate these properties are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Polarized Optical Microscopy (POM).

Data Presentation

The quantitative thermal data for this compound, including phase transition temperatures and associated enthalpy changes, are summarized in the tables below. It is important to note that slight variations in these values can be observed between different studies, which can be attributed to factors such as sample purity and the specific experimental conditions employed.

| Heating Cycle | Transition Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) | Phase Transition |

| Onset | 101.6 | Data not consistently available | Crystal to Nematic |

| Peak | 130.5 | Data not consistently available | Nematic to Smectic C |

| Endset | 141.7 | Data not consistently available | Smectic C to Isotropic Liquid |

| Cooling Cycle | Transition Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) | Phase Transition |

| Onset | 137.5 | Data not consistently available | Isotropic Liquid to Nematic |

| Peak | 126.4 | Data not consistently available | Nematic to Smectic C |

| Peak | 84.7 | Data not consistently available | Smectic C to Smectic X1 |

| Endset | 71.6 | Data not consistently available | Smectic X1 to Crystal |

Note: The enthalpy values for the phase transitions of this compound are not consistently reported in the available literature. The values can be determined from the peak area of the endotherms and exotherms in a DSC thermogram.

Thermogravimetric Analysis (TGA) Data

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the thermal properties of this compound are provided below.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below its lowest expected transition (e.g., 30°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its isotropic phase transition (e.g., 160°C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

-

Cool the sample at the same controlled rate back to the initial temperature.

-

Perform a second heating and cooling cycle under the same conditions to ensure reproducibility of the thermal events.

-

-

Data Analysis:

-

The phase transition temperatures are determined from the onset or peak of the endothermic (heating) and exothermic (cooling) events on the DSC thermogram.

-

The enthalpy of transition (ΔH) is calculated by integrating the area under the respective transition peak.

-

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a specified flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) to a high temperature (e.g., 600°C) to ensure complete decomposition.

-

-

Data Analysis:

-

The TGA thermogram will plot the percentage of mass loss versus temperature.

-

The onset of decomposition is identified as the temperature at which significant mass loss begins.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

Polarized Optical Microscopy (POM)

Objective: To visually observe the phase transitions and identify the liquid crystalline textures of this compound.

Apparatus: A polarizing microscope equipped with a hot stage and temperature controller.

Procedure:

-

Sample Preparation:

-

Place a small amount of this compound onto a clean glass microscope slide.

-

Gently place a coverslip over the sample.

-

Heat the slide on the hot stage to just above the clearing point of the material to allow it to melt and spread into a thin, uniform film.

-

Cool the sample slowly to observe the formation of liquid crystal textures.

-

-

Microscopic Observation:

-

Place the prepared slide on the hot stage of the polarizing microscope.

-

Observe the sample between crossed polarizers.

-

Slowly heat the sample at a controlled rate (e.g., 1-5°C/min) while observing the changes in the optical texture.

-

Note the temperatures at which transitions between different phases (e.g., crystalline, smectic, nematic, isotropic) occur. These transitions are typically marked by distinct changes in birefringence, texture, and defect structures.

-

Cool the sample at a similar rate and observe the reverse transitions.

-

Characteristic textures, such as schlieren textures for the nematic phase and focal-conic or fan-like textures for smectic phases, are used to identify the mesophases[3].

-

Mandatory Visualizations

Experimental Workflow for Thermal Characterization

Caption: Workflow for the thermal characterization of this compound.

Logical Relationship of Thermal Analysis Techniques

Caption: Interrelation of thermal analysis techniques for material characterization.

References

An In-Depth Technical Guide to the Phase Transitions of 4-(Undecyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Undecyloxy)benzoic acid (UDBA) is a thermotropic liquid crystal, a material that exhibits intermediate phases, known as mesophases, between the solid crystalline and isotropic liquid states. These mesophases are characterized by a degree of molecular order, which gives rise to unique anisotropic properties. The study of the phase transitions of UDBA is crucial for its potential applications in various fields, including drug delivery systems, display technologies, and as a stationary phase in chromatography. This technical guide provides a comprehensive overview of the phase transitions of UDBA, summarizing key quantitative data, detailing experimental protocols, and visualizing the transition pathways.

Thermal Analysis and Phase Transitions

The phase transitions of this compound are primarily investigated using Differential Scanning Calorimetry (DSC), which measures the heat flow into or out of a sample as a function of temperature. The resulting thermogram reveals the temperatures at which phase transitions occur and the associated enthalpy changes (ΔH), which indicate the energy required for the transition.

Quantitative Data from Thermal Analysis

The phase transition temperatures and enthalpy changes for this compound upon heating and cooling are summarized in the tables below. These values are critical for understanding the thermodynamic properties of the material and for designing applications that operate within specific temperature ranges.

Table 1: Phase Transition Temperatures of this compound

| Transition | Heating (°C) | Cooling (°C) |

| Crystal (Cr) to Smectic C (SmC) | 101.6 | - |

| Smectic C (SmC) to Nematic (N) | 130.5 | 126.4 |

| Nematic (N) to Isotropic (I) | 141.7 | 137.5 |

| Smectic C (SmC) to Crystal (Cr) | - | 71.6 |

| Nematic (N) to Smectic C (SmC) | - | 84.7 |

Note: Data obtained from Differential Scanning Calorimetry (DSC) measurements.

Table 2: Enthalpy Changes (ΔH) of Phase Transitions of this compound

| Transition | Heating (kJ/mol) | Cooling (kJ/mol) |

| Cr → SmC | Data not available | - |

| SmC → N | Data not available | Data not available |

| N → I | Data not available | Data not available |

| SmC → Cr | - | Data not available |

| N → SmC | - | Data not available |

Mesophase Identification and Characterization

The identification of the liquid crystalline phases of UDBA is accomplished through a combination of Polarized Optical Microscopy (POM) and X-ray Diffraction (XRD).

Polarized Optical Microscopy (POM)

POM is a crucial technique for visualizing the unique textures of different liquid crystal phases. The birefringence of the mesophases causes them to interact with polarized light, producing characteristic patterns. For this compound, the following textures are typically observed:

-

Nematic (N) Phase: This phase is characterized by a "schlieren" or "threaded" texture, which arises from the long-range orientational order of the rod-like molecules.

-

Smectic C (SmC) Phase: In the SmC phase, the molecules are organized into layers, with the long axes of the molecules tilted with respect to the layer normal. This phase often exhibits a "focal-conic" or "broken focal-conic" texture.

X-ray Diffraction (XRD)

XRD provides definitive information about the molecular arrangement within the liquid crystal phases. For the Smectic C phase of UDBA, a sharp, low-angle diffraction peak corresponding to the smectic layer spacing is expected, along with a diffuse wide-angle scattering pattern indicative of the liquid-like order within the layers.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of the phase transitions of this compound.

Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small amount of the this compound sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrumentation: A calibrated differential scanning calorimeter is used. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation of the sample.

-

Thermal Program:

-

The sample is typically heated from room temperature to a temperature well above the isotropic transition (e.g., 160°C) at a controlled heating rate (e.g., 10°C/min).

-

The sample is held at this temperature for a short period (e.g., 2-5 minutes) to ensure complete melting and to erase any previous thermal history.

-

The sample is then cooled back to room temperature at a controlled cooling rate (e.g., 10°C/min).

-

A second heating scan is often performed under the same conditions to obtain data on a sample with a well-defined thermal history.

-

-

Data Analysis: The onset temperature of the endothermic peaks on heating and the peak maximum of the exothermic peaks on cooling are typically taken as the transition temperatures. The enthalpy of transition (ΔH) is determined by integrating the area under the transition peak.

Polarized Optical Microscopy (POM)

-

Sample Preparation: A small amount of this compound is placed on a clean glass microscope slide and covered with a coverslip. The sample is then placed on a hot stage.

-

Instrumentation: A polarizing microscope equipped with a hot stage and a camera is used for observation.

-

Procedure:

-

The sample is heated slowly while being observed through the crossed polarizers of the microscope.

-

The characteristic textures of the different liquid crystal phases are observed and recorded as the temperature changes.

-

The temperatures at which the textures change, corresponding to the phase transitions, are noted.

-

The sample is also cooled slowly from the isotropic liquid to observe the formation of the mesophases.

-

X-ray Diffraction (XRD)

-

Sample Preparation: The this compound sample is loaded into a capillary tube or placed on a temperature-controlled sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a temperature-controlled stage is used.

-

Procedure:

-

XRD patterns are recorded at different temperatures corresponding to the crystalline, Smectic C, Nematic, and isotropic phases, as determined by DSC and POM.

-

The diffraction data provides information on the crystal structure in the solid state and the layer spacing in the smectic phase.

-

Visualizing Phase Transitions and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the sequence of phase transitions in this compound and a typical experimental workflow for its characterization.

Caption: Phase transition sequence of this compound.

Caption: Experimental workflow for characterizing liquid crystals.

An In-depth Technical Guide on the Solubility of 4-(Undecyloxy)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive search of publicly available scientific literature and chemical databases, no specific quantitative solubility data for 4-(Undecyloxy)benzoic acid in various organic solvents was found. This guide, therefore, provides a framework for understanding and determining the solubility of this compound. It outlines established experimental protocols for solubility determination, based on methodologies reported for the parent compound, benzoic acid, and other related organic acids. Qualitative solubility information inferred from synthesis and purification procedures is also presented.

Introduction

This compound is a long-chain carboxylic acid derivative that finds applications in the synthesis of liquid crystals and other advanced materials. Its solubility in organic solvents is a critical parameter for its synthesis, purification, formulation, and application. Understanding the solubility behavior is essential for process optimization, ensuring homogeneity in reaction mixtures, and controlling crystallization processes. This guide provides a comprehensive overview of the methodologies to determine the solubility of this compound and presents qualitative solubility insights.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below:

| Property | Value | Reference |

| CAS Number | 15872-44-3 | [1][2][3] |

| Molecular Formula | C₁₈H₂₈O₃ | [1][2] |

| Molecular Weight | 292.41 g/mol | [1][2] |

| Appearance | Liquid crystal | |

| Melting Point | 94-138 °C (with phase transitions) |

Qualitative Solubility of this compound

While quantitative data is unavailable, qualitative inferences about the solubility of this compound can be drawn from literature describing its synthesis and purification. These procedures often involve the use of specific organic solvents, indicating at least partial solubility in those media.

| Solvent | Indication of Solubility | Context |

| Dichloromethane (CH₂Cl₂) | Soluble | Used as a solvent during esterification reactions involving DCC and DMAP.[4] |

| 2-Butanone (MEK) | Soluble | Utilized as a solvent in the alkylation of a precursor with 1-bromododecane in the presence of K₂CO₃.[4] |

| Chloroform (CHCl₃) | Soluble | Employed as an eluent in column chromatography for the purification of related compounds.[4] |

| Ethanol | Likely Soluble | Used in the hydrolysis step of a related ester.[4] Long-chain fatty acids generally exhibit solubility in alcohols. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Mentioned as a coordinating solvent for similar mesogens.[5] |

| Pyridine | Likely Soluble | Mentioned as a coordinating solvent for similar mesogens.[5] |

It is important to note that these are qualitative indicators and the actual solubility can vary significantly with temperature.

Experimental Protocols for Solubility Determination

The following are detailed experimental methodologies that can be employed to quantitatively determine the solubility of this compound in various organic solvents. These methods are adapted from established procedures for determining the solubility of benzoic acid and other solid organic compounds.

4.1. Isothermal Saturation Method (Shake-Flask Method)

This gravimetric method is a reliable and widely used technique for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed, thermostatically controlled vessel (e.g., a jacketed glass vial with a magnetic stirrer).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling and Analysis: A known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.

-

Solvent Evaporation and Quantification: The withdrawn sample is transferred to a pre-weighed container. The solvent is then evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute. The container with the dried residue is weighed again.

-

Calculation of Solubility: The solubility is calculated from the mass of the dissolved this compound and the volume or mass of the solvent used. The results are typically expressed in g/L, mg/mL, or mole fraction.

4.2. Dynamic (Synthetic) Method

This method involves observing the dissolution temperature of a solid in a solvent at a known concentration.

Methodology:

-

Sample Preparation: A precisely weighed amount of this compound and the chosen organic solvent are placed in a sealed, transparent vessel equipped with a magnetic stirrer and a temperature sensor.

-

Heating and Dissolution: The mixture is slowly heated at a constant rate while being continuously stirred. The temperature at which the last solid particles of this compound completely dissolve is recorded as the dissolution temperature for that specific composition.

-

Cooling and Crystallization (Optional but Recommended): The solution is then slowly cooled, and the temperature at which the first crystals appear (the crystallization temperature) is recorded. The average of the dissolution and crystallization temperatures can be taken as the equilibrium solubility temperature.

-

Data Collection: The experiment is repeated for different compositions of the solute and solvent to generate a solubility curve as a function of temperature.

4.3. High-Performance Liquid Chromatography (HPLC) Method

This analytical technique can be used for accurate quantification of the solute in the saturated solution.

Methodology:

-

Preparation of Saturated Solution and Sampling: Follow steps 1-4 of the Isothermal Saturation Method.

-

Dilution: The withdrawn sample of the saturated solution is accurately diluted with a suitable solvent (which should be the mobile phase or a component of it) to a concentration that falls within the linear range of the HPLC calibration curve.

-

HPLC Analysis: The diluted sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) and a detector (e.g., a UV detector set at the λmax of this compound). The concentration of the solute is determined by comparing the peak area with a pre-established calibration curve.

-

Calculation of Solubility: The solubility is calculated by taking into account the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound using the Isothermal Saturation Method.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CAS 15872-44-3 [matrix-fine-chemicals.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Mesomorphic Behavior of 4-(Undecyloxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mesomorphic behavior of 4-(Undecyloxy)benzoic acid, a calamitic (rod-shaped) thermotropic liquid crystal. This document details the synthesis, phase transitions, and characterization of this compound, presenting quantitative data in a structured format, outlining detailed experimental protocols, and visualizing key processes.

Introduction

This compound belongs to the homologous series of 4-n-alkoxybenzoic acids, which are well-known for their liquid crystalline properties. These properties arise from the rod-like shape of the molecules, which promotes anisotropic self-assembly into ordered, fluid phases known as mesophases. The formation of these mesophases is driven by temperature changes, classifying it as a thermotropic liquid crystal. The long undecyloxy chain and the benzoic acid core contribute to the molecular interactions that stabilize the liquid crystalline states. A key feature of this class of compounds is the formation of hydrogen-bonded dimers, which significantly influences their mesomorphic behavior.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, the sodium salt of 4-hydroxybenzoic acid is reacted with 1-bromoundecane.

Synthesis Workflow

Caption: Williamson ether synthesis of this compound.

Mesomorphic Properties and Phase Transitions

This compound exhibits a rich polymorphism, displaying both nematic (N) and smectic C (SmC) mesophases upon heating and cooling. The transition between these phases, as well as from the crystalline solid (Cr) to the liquid crystal phases and finally to the isotropic liquid (I), occurs at specific temperatures.

Phase Transition Pathway

Caption: Phase transition sequence of this compound.

Quantitative Phase Transition Data

The phase transition temperatures of this compound have been determined by various techniques, primarily Differential Scanning Calorimetry (DSC) and Inverse Gas Chromatography (IGC). The data from multiple studies are summarized below.

| Transition | Heating Temperature (°C) | Cooling Temperature (°C) | Method | Reference |

| Cr → SmC | 101.6 | - | DSC | [1] |

| SmC → N | 130.5 | 126.4 | DSC | [1] |

| N → I | 141.7 | 137.5 | DSC | [1] |

| - | - | 71.6 | DSC | [1] |

| - | - | 84.7 | DSC | [1] |

| Cr → SmC | 72 | - | DSC | [1] |

| SmC → N | 85.2 | - | DSC | [1] |

| N → I | 126.3 | 137.1 | DSC | [1] |

| - | - | 70 | IGC | [1] |

| - | - | 88 | IGC | [1] |

| - | - | 96 | IGC | [1] |

| - | - | 136 | IGC | [1] |

Note: Variations in transition temperatures can be attributed to differences in experimental conditions such as heating/cooling rates and sample purity.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on the Williamson ether synthesis for 4-n-alkoxybenzoic acids.

Materials:

-

4-Hydroxybenzoic acid

-

1-Bromoundecane

-

Potassium hydroxide (KOH)

-

Methanol

-

Hydrochloric acid (HCl)

-

Ethanol or acetic acid for recrystallization

Procedure:

-

Dissolve 4-hydroxybenzoic acid (0.1 mole), 1-bromoundecane (0.12 mole), and KOH (0.25 mole) in 100 ml of methanol.

-

Reflux the reaction mixture for 7 to 8 hours.

-

Add 20 ml of 10% aqueous KOH solution and continue refluxing for an additional two hours to ensure complete hydrolysis of any ester byproducts.

-

Cool the solution to room temperature.

-

Acidify the solution with HCl until a precipitate forms.

-

Filter the crude product and wash it with water.

-

Recrystallize the solid from ethanol or acetic acid to obtain pure this compound.

-

Dry the purified product under vacuum.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystals.[1]

Instrumentation:

-

Differential Scanning Calorimeter

Procedure:

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample from room temperature to a temperature above the isotropic transition (e.g., 160°C) at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

-

Cool the sample back to room temperature at the same controlled rate.

-

Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reproducible transition temperatures.

-

Analyze the resulting thermogram to determine the peak temperatures of the endothermic (heating) and exothermic (cooling) transitions, which correspond to the phase transitions.

Polarized Optical Microscopy (POM)

POM is used to visualize the textures of the different liquid crystal mesophases, allowing for their identification.

Instrumentation:

-

Polarizing microscope equipped with a hot stage and temperature controller.

Procedure:

-

Place a small amount of this compound between a clean glass slide and a coverslip.

-

Heat the sample on the hot stage to its isotropic liquid phase to ensure a uniform thin film.

-

Slowly cool the sample at a controlled rate (e.g., 1-5°C/min).

-

Observe the sample through the crossed polarizers of the microscope as it cools.

-

Identify the characteristic textures of the nematic (e.g., Schlieren or marbled) and smectic C (e.g., broken focal-conic or Schlieren) phases as they appear.

-

Record the temperatures at which these textural changes occur, corresponding to the phase transitions.

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the molecular arrangement and structural parameters of the different mesophases.

Instrumentation:

-

X-ray diffractometer with a temperature-controlled sample stage.

Procedure:

-

Load the this compound sample into a thin-walled capillary tube or onto a temperature-controlled sample holder.

-

Heat the sample to the desired mesophase temperature and allow it to equilibrate.

-

Expose the sample to a monochromatic X-ray beam.

-

Collect the diffraction pattern over a range of scattering angles (2θ).

-

Analyze the diffraction pattern:

-

Nematic Phase: A diffuse outer ring corresponding to the average intermolecular distance and a diffuse inner ring related to the molecular length.

-

Smectic C Phase: A sharp inner peak corresponding to the smectic layer spacing (d) and a diffuse outer ring. The tilt angle of the molecules within the smectic layers can be calculated from the layer spacing and the molecular length.

-

-

Repeat the measurement at different temperatures to study the temperature dependence of the structural parameters.

Conclusion

This compound is a well-characterized thermotropic liquid crystal exhibiting enantiotropic nematic and smectic C phases. Its synthesis is straightforward via the Williamson ether synthesis. The phase transitions are readily identified and quantified using standard analytical techniques such as DSC, POM, and XRD. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals working with this and similar liquid crystalline materials. The understanding of its mesomorphic behavior is crucial for its potential applications in areas such as display technologies and advanced materials development.

References

Molecular Modeling of 4-(Undecyloxy)benzoic Acid Dimers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Undecyloxy)benzoic acid is a calamitic (rod-shaped) liquid crystal that exhibits mesomorphic properties, making it a subject of interest in materials science and related fields. Like other members of the 4-alkoxybenzoic acid series, it has a strong tendency to form hydrogen-bonded dimers. This dimerization is a crucial factor in its self-assembly and the formation of liquid crystalline phases. Understanding the structure, stability, and dynamics of these dimers is paramount for the rational design of new materials with tailored properties. Molecular modeling, encompassing quantum chemical calculations and molecular dynamics simulations, provides an invaluable toolset for elucidating the intricacies of these dimeric structures at an atomistic level.

This technical guide provides an in-depth overview of the molecular modeling of this compound dimers, integrating computational methodologies with experimental characterization techniques. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are engaged in the study of liquid crystals and other self-assembling molecular systems.

Computational Modeling of the this compound Dimer

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and geometry of molecules. It offers a good balance between accuracy and computational cost, making it well-suited for studying systems like the this compound dimer.

Logical Workflow for DFT Calculations

Caption: Logical workflow for DFT calculations on the this compound dimer.

Data Presentation: Calculated Properties of Benzoic Acid Dimers

The following tables summarize typical quantitative data obtained from DFT calculations on benzoic acid and its derivatives. These values serve as a reference for what can be expected for the this compound dimer.

Table 1: Optimized Geometrical Parameters of the Hydrogen Bonds in a Benzoic Acid Dimer (B3LYP/6-311++G(2d,p))

| Parameter | Bond | Calculated Value |

| Hydrogen Bond Length | O-H···O | 1.637 Å |

| Intermolecular Distance | O···O | 2.641 Å |

| Bond Length | C=O | 1.225 Å |

| Bond Length | C-O | 1.358 Å |

| Bond Length | O-H | 0.998 Å |

| Bond Angle | O-H···O | 178.9 ° |

Table 2: Calculated Interaction and Thermodynamic Properties of a Benzoic Acid Dimer

| Property | Value |

| Interaction Energy | >84 kJ/mol[1] |

| HOMO-LUMO Gap | Varies with functional and basis set |

| Dipole Moment | Varies with conformation |

Experimental Protocols

The computational models are validated and complemented by experimental characterization. The following sections detail the methodologies for key experiments.

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of 4-alkoxybenzoic acids.

Materials:

-

4-Hydroxybenzoic acid

-

1-Bromoundecane

-

Potassium hydroxide (KOH)

-

Methanol

-

Hydrochloric acid (HCl)

-

Ethanol or acetic acid for recrystallization

Procedure:

-

Dissolve 0.1 mole of 4-hydroxybenzoic acid, 0.12 mole of 1-bromoundecane, and 0.25 mole of KOH in 100 ml of methanol.

-

Reflux the reaction mixture for 7 to 8 hours.

-

Add 20 ml of 10% aqueous KOH solution and continue refluxing for an additional two hours to ensure complete hydrolysis of any ester byproducts.

-

Cool the solution and acidify with HCl to precipitate the crude this compound.

-

Filter the precipitate and wash with water.

-

Recrystallize the crude product from ethanol or acetic acid to obtain the purified compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis and characterization of this compound.

Characterization Techniques

1. Polarized Optical Microscopy (POM)

POM is a fundamental technique for identifying liquid crystal phases and observing their textures.

Methodology:

-

A small amount of the this compound sample is placed on a clean glass slide and covered with a coverslip.

-

The slide is placed on a hot stage attached to a polarizing microscope.

-

The sample is heated and cooled at a controlled rate, typically 5-10 °C/min.

-

The textures of the different liquid crystal phases are observed through crossed polarizers as a function of temperature.

-

The phase transition temperatures are recorded upon heating and cooling.

2. Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpies of phase transitions.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The sample is subjected to a controlled heating and cooling cycle, typically at a rate of 10 °C/min.

-

The heat flow to or from the sample is measured as a function of temperature, and the phase transition temperatures and enthalpies are determined from the resulting thermogram.

3. X-Ray Diffraction (XRD)

XRD provides detailed information about the molecular arrangement and structure of the different phases.

Methodology:

-

The this compound sample is loaded into a capillary tube or placed on a temperature-controlled sample holder.

-

A monochromatic X-ray beam is directed at the sample.

-

The scattered X-rays are detected at various angles.

-

The resulting diffraction pattern provides information about the layer spacing in smectic phases and the degree of positional order.

4. Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the molecular vibrations and intermolecular interactions.

Methodology:

-

The this compound sample is placed on a temperature-controlled stage.

-

A laser is focused on the sample to excite Raman scattering.

-

The scattered light is collected and analyzed by a spectrometer.

-

Temperature-dependent Raman spectra can reveal changes in molecular conformation and hydrogen bonding associated with phase transitions.

Data Presentation: Experimental Phase Transition Temperatures

The following table presents typical phase transition temperatures for 4-alkoxybenzoic acids, which are expected to be similar for this compound.

Table 3: Phase Transition Temperatures of Selected 4-Alkoxybenzoic Acids (°C)

| Alkoxy Chain | Crystal to Nematic/Smectic | Nematic to Isotropic | Smectic to Nematic |

| Heptyloxy | 98 | 147 | 107 |

| Octyloxy | 101 | 147.5 | 108 |

| Nonyloxy | 98 | 144 | 115 |

| Decyloxy | 97 | 143 | 122 |

Note: The specific phase transition temperatures for this compound should be determined experimentally. A study on a binary mixture containing this compound has been conducted and can provide further insights.[2]

Conclusion

The molecular modeling of this compound dimers, through computational techniques like DFT, provides profound insights into the fundamental interactions that govern their self-assembly and liquid crystalline behavior. When integrated with experimental characterization methods such as POM, DSC, XRD, and Raman spectroscopy, a comprehensive understanding of the structure-property relationships can be achieved. This knowledge is crucial for the design and development of novel liquid crystalline materials for a wide range of applications, from advanced display technologies to drug delivery systems. The methodologies and data presented in this guide offer a robust framework for researchers and scientists to explore the fascinating world of these self-assembling molecular systems.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-(Undecyloxy)benzoic Acid in Liquid Crystal Mixtures

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Undecyloxy)benzoic acid is a calamitic (rod-shaped) thermotropic liquid crystal that, like other members of the 4-alkyloxybenzoic acid homologous series, exhibits liquid crystalline phases due to the formation of hydrogen-bonded dimers.[1] These dimers effectively increase the molecular length and anisotropy, which are crucial for the formation of mesophases. In liquid crystal mixtures, this compound is a valuable component for modifying the mesomorphic properties, such as the temperature range of the nematic and smectic phases. Its long alkyl chain influences the van der Waals interactions between molecules, affecting the stability and type of liquid crystal phase observed. This document provides detailed application notes and experimental protocols for the utilization of this compound in liquid crystal mixtures.

Data Presentation

The following tables summarize quantitative data on the phase transitions of this compound and its mixtures. The phase transitions were primarily determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Table 1: Phase Transition Temperatures of Pure this compound and a Binary Mixture

| Composition | Cr -> SmC (°C) | SmC -> N (°C) | N -> I (°C) | Reference |

| Pure this compound | 98.0 | 118.0 | 125.0 | [1] |

| 4-(Heptyloxy)benzoic acid : this compound (2:1 molar ratio) | 85.0 | 115.0 | 135.0 | [1] |

Cr = Crystalline, SmC = Smectic C, N = Nematic, I = Isotropic

Experimental Protocols

Protocol 1: Preparation of a Binary Liquid Crystal Mixture

This protocol describes a general method for preparing a binary mixture of this compound with another liquid crystalline or non-liquid crystalline compound.

Materials:

-

This compound

-

Second component for the mixture

-

Volatile solvent (e.g., chloroform, dichloromethane)

-

Small glass vial with a screw cap

-

Vortex mixer

-

Hot plate or oven

-

Vacuum desiccator

Procedure:

-

Weighing: Accurately weigh the desired amounts of this compound and the second component to achieve the target molar or weight ratio.

-

Dissolution: Transfer the weighed components into a clean glass vial. Add a minimal amount of a suitable volatile solvent to completely dissolve both components.

-

Mixing: Tightly cap the vial and vortex the mixture for several minutes to ensure homogeneity.

-

Solvent Evaporation: Remove the cap and gently heat the vial on a hot plate at a temperature slightly above the boiling point of the solvent. A gentle stream of inert gas (e.g., nitrogen) can be used to facilitate solvent removal. Alternatively, the open vial can be placed in an oven at a controlled temperature.

-

Vacuum Drying: Place the vial containing the solid mixture in a vacuum desiccator for several hours to ensure the complete removal of any residual solvent.

-

Homogenization (Melt Mixing - Optional but Recommended): To ensure a perfectly homogeneous mixture, heat the sample above its clearing point (transition to the isotropic liquid phase) and hold it at that temperature for a few minutes. The sample should be gently agitated to ensure thorough mixing in the liquid state.

-

Cooling: Allow the mixture to cool slowly to room temperature. The prepared mixture is now ready for characterization.

Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures and associated enthalpy changes of the liquid crystal mixture.[2][3]

Materials and Equipment:

-

DSC instrument

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

-

Prepared liquid crystal mixture

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal mixture into an aluminum DSC pan.

-

Sealing: Place a lid on the pan and seal it using a crimper. Ensure the seal is airtight to prevent any loss of material during heating.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program: a. Equilibrate the sample at a temperature well below the first expected phase transition. b. Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature above the clearing point (isotropic phase). c. Hold the sample at this temperature for a few minutes to erase any thermal history. d. Cool the sample at the same constant rate back to the starting temperature. e. A second heating scan is often performed to obtain data on a sample with a well-defined thermal history.

-

Data Analysis: Analyze the resulting thermogram. The peaks on the heating and cooling curves correspond to the phase transitions. The peak onset or peak maximum can be used to determine the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

Protocol 3: Characterization by Polarized Optical Microscopy (POM)

POM is used to visually identify the different liquid crystal phases by observing their unique textures.[4][5]

Materials and Equipment:

-

Polarizing optical microscope with a hot stage

-

Glass microscope slides and cover slips

-

Prepared liquid crystal mixture

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of the liquid crystal mixture onto a clean microscope slide.

-

Cell Assembly: Place a cover slip over the sample.

-

Heating and Observation: a. Place the slide on the hot stage of the microscope. b. Heat the sample to its isotropic phase (it will appear dark between crossed polarizers). c. Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min). d. Observe the sample through the microscope as it cools. Different liquid crystal phases will exhibit characteristic textures (e.g., Schlieren textures for nematic phases, focal-conic or fan-shaped textures for smectic phases). e. Record the temperatures at which these textural changes occur, as these correspond to the phase transition temperatures. f. Capture images of the characteristic textures for each phase.

Visualizations

References

Application Notes and Protocols for Formulating Guest-Host Liquid Crystal Displays with 4-(Undecyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guest-Host Liquid Crystal Displays (GH-LCDs) offer a unique approach to creating displays and smart windows, notable for their broad viewing angles and potential for polarizer-free designs. This is achieved by dissolving a dichroic dye (the "guest") within a liquid crystal medium (the "host"). The orientation of the liquid crystal molecules, controlled by an electric field, dictates the orientation of the dye molecules. This, in turn, modulates the absorption of ambient light, allowing the display to switch between a colored (or dark) state and a transparent state.

4-(Undecyloxy)benzoic acid (UDBA) is a thermotropic liquid crystal that exhibits a nematic phase over a specific temperature range, making it a candidate for use as a host in GH-LCD applications. Its rod-like molecular structure is conducive to aligning dichroic dye molecules. This document provides detailed application notes and experimental protocols for the formulation and characterization of a GH-LCD system utilizing UDBA as the host material.

Materials and Properties

A successful GH-LCD formulation depends on the careful selection and characterization of its constituent materials.

Host Material: this compound (UDBA)

UDBA is a carboxylic acid-based liquid crystal. Its physical properties are crucial for the performance of the display.

Table 1: Physical Properties of this compound (UDBA)

| Property | Value | Notes |

| Molecular Formula | C₁₈H₂₈O₃ | |

| Molecular Weight | 292.41 g/mol | |

| Phase Transition Temperatures | Determined by Differential Scanning Calorimetry (DSC) and Inverse Gas Chromatography (IGC).[1][2] | |

| - Second Cooling Stage | 71.6°C, 84.7°C, 126.4°C, 137.5°C | [2] |

| - Second Heating Stage | 101.6°C, 130.5°C, 141.7°C | [2] |

| - From IGC | 70°C, 88°C, 96°C, 136°C | [1][2] |

| Nematic Phase Range | Dependent on thermal history | The nematic phase is essential for hosting the dichroic dye. The operational temperature of the display must be within this range. |

| Dielectric Anisotropy (Δε) | To be determined experimentally | This property is critical for the voltage-dependent switching of the liquid crystal. A positive Δε is required for the liquid crystal to align parallel to an applied electric field. |

| Viscosity (η) | To be determined experimentally | Influences the response time of the display. Lower viscosity generally leads to faster switching speeds. |

Guest Material: Dichroic Dyes

The choice of dichroic dye is critical for the optical performance of the GH-LCD. Anthraquinone and azo dyes are common choices due to their high dichroic ratios and stability.

Table 2: Key Properties of Dichroic Dyes for GH-LCDs

| Property | Requirement | Rationale |

| Dichroic Ratio (DR) | High (ideally > 8) | The ratio of absorbance parallel and perpendicular to the dye's long axis. A high DR leads to a high contrast ratio in the display. |

| Solubility | Good solubility in the host LC | The dye must be fully dissolved in the UDBA to avoid aggregation, which can lead to scattering and reduced performance. Solubility of over 3 wt% is often desired for yellow dyes. |

| Order Parameter (S) | High (approaching 1) | Represents the efficiency of alignment of the dye molecules with the liquid crystal host. A high order parameter is necessary for high contrast. |

| Photostability | High | The dye should not degrade under prolonged exposure to light to ensure a long operational lifetime of the display. Anthraquinone dyes are known for their good stability. |

| Color | Appropriate for the desired application | Dyes are available in various colors (e.g., black, red, blue, yellow) to create monochrome or multi-color displays. |

Experimental Protocols

Protocol 1: Preparation of the Guest-Host Mixture

This protocol describes the preparation of the UDBA and dichroic dye mixture.

Materials and Equipment:

-

This compound (UDBA)

-

Dichroic dye (e.g., a black anthraquinone-based dye)

-

Hot plate with magnetic stirring

-

Vials

-

Analytical balance

Procedure:

-

Determine the desired weight percentage (wt%) of the dichroic dye in the UDBA host. A typical starting concentration is 1-3 wt%.

-

Accurately weigh the required amounts of UDBA and the dichroic dye and place them in a clean vial.

-

Place the vial on a hot plate and heat it to a temperature above the clearing point of UDBA (e.g., 150°C) to ensure it is in its isotropic liquid phase.

-

Stir the mixture gently using a magnetic stirrer until the dichroic dye is completely dissolved and the mixture appears homogeneous. This may take several hours.

-

Once fully dissolved, the mixture can be slowly cooled to room temperature.

Protocol 2: Fabrication of the GH-LCD Cell

This protocol details the construction of a liquid crystal cell for the guest-host mixture.

Materials and Equipment:

-

Indium Tin Oxide (ITO) coated glass substrates

-

Polyimide alignment layer solution

-

Spinner coater

-

Rubbing machine with velvet cloth

-

UV-curable sealant containing spacer beads (e.g., 10 µm)

-

UV light source

-

Guest-Host mixture from Protocol 1

-

Vacuum chamber

Procedure:

-

Clean the ITO-coated glass substrates thoroughly using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath.

-

Deposit a thin layer of a polyimide alignment solution onto the ITO-coated side of each substrate using a spin coater.

-

Bake the substrates on a hot plate to cure the polyimide layer according to the manufacturer's specifications.

-